molecular formula C16H18O3 B1597091 3,4-Dimethoxy-4'-methylbenzhydrol CAS No. 423177-67-7

3,4-Dimethoxy-4'-methylbenzhydrol

Cat. No. B1597091
M. Wt: 258.31 g/mol
InChI Key: BTFIXJLGWITJDU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-4’-methylbenzhydrol is a chemical compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . It falls under the category of alcohols and is used primarily for research purposes. The compound exists as a solid and has a predicted melting point of 128.96°C . Its chemical structure features two methoxy groups (–OCH3) and a methyl group (–CH3) attached to a benzene ring.


Physical And Chemical Properties Analysis

  • Refractive Index : Predicted value at n20D 1.56 .

Scientific Research Applications

Catalytic Oxidation Processes

3,4-Dimethoxy-4'-methylbenzhydrol and similar compounds are utilized in catalytic oxidation processes. For instance, Lei and Wang (2008) demonstrated the efficient oxidation of various benzhydrols, including 4-methylbenzhydrol, to ketones, carboxylic acids, or aldehydes using hydrogen peroxide as an oxidant and aluminum chloride as a catalyst (Lei & Wang, 2008).

Synthesis of Complex Organic Compounds

Gore and Narasimhan (1988) employed a compound structurally related to 3,4-Dimethoxy-4'-methylbenzhydrol in the synthesis of latifine dimethyl ether, showcasing the compound's utility in the synthesis of complex organic molecules (Gore & Narasimhan, 1988).

Impact on Molecular Structure and Reactivity

Krygowski et al. (1998) explored how ortho-dimethoxy groups, similar to those in 3,4-Dimethoxy-4'-methylbenzhydrol, affect ring geometry and molecular reactivity, contributing to our understanding of molecular structure dynamics (Krygowski et al., 1998).

Development of Polymer Linkers

Váradi, Tóth, and Penke (2009) reported the synthesis of a 2,4-dimethoxy-4'-hydroxbenzhydrol linker for solid-phase peptide synthesis, indicating the role of dimethoxybenzhydrol derivatives in polymer chemistry (Váradi, Tóth, & Penke, 2009).

Exploration of Aromatic Compounds in Nature

Nagashima, Murakami, and Asakawa (1999) isolated compounds structurally related to 3,4-Dimethoxy-4'-methylbenzhydrol from the Ecuadorian liverwort, contributing to the field of natural product chemistry (Nagashima, Murakami, & Asakawa, 1999).

Applications in Chemical Synthesis

Grunder-Klotz and Ehrhardt (1991) utilized a 3,4-dimethoxybenzyl group for protecting thiazetidine derivatives, underscoring the versatility of dimethoxybenzhydrol derivatives in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Application in Pharmacology and Medicine

Wang et al. (2012) investigated the anti-cancer activity of a compound structurally related to 3,4-Dimethoxy-4'-methylbenzhydrol, illustrating the potential medical applications of such compounds (Wang et al., 2012).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFIXJLGWITJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374324
Record name 3,4-Dimethoxy-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-4'-methylbenzhydrol

CAS RN

423177-67-7
Record name 3,4-Dimethoxy-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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